molecular formula C18H22FN3O B6418550 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea CAS No. 1210351-80-6

1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea

Cat. No.: B6418550
CAS No.: 1210351-80-6
M. Wt: 315.4 g/mol
InChI Key: MVCSYECWUREEHS-UHFFFAOYSA-N
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Description

1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea is an organic compound that features a urea moiety linked to a dimethylaminophenyl group and a fluorophenyl group

Preparation Methods

The synthesis of 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea typically involves the reaction of 3-[4-(dimethylamino)phenyl]propylamine with 2-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-{3-[4-(dimethylamino)phenyl]propyl}-3-(4-fluorophenyl)urea: This compound has a fluorine atom at a different position on the phenyl ring, which can affect its chemical reactivity and biological activity.

    1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-chlorophenyl)urea:

    1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-methylphenyl)urea: The methyl group can influence the compound’s steric and electronic properties, resulting in variations in its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-22(2)15-11-9-14(10-12-15)6-5-13-20-18(23)21-17-8-4-3-7-16(17)19/h3-4,7-12H,5-6,13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSYECWUREEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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